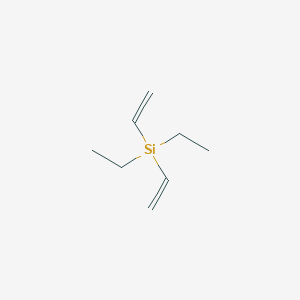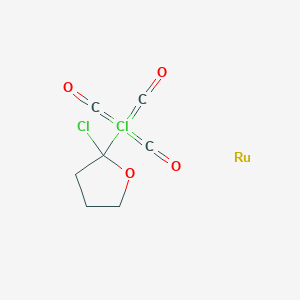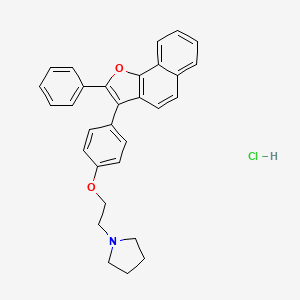
Pyrrolidine, 1-(2-(p-(2-phenylnaphtho(1,2-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-(2-(p-(2-phenylnaphtho(1,2-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a naphthofuran moiety, and a phenoxyethyl group. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(2-(p-(2-phenylnaphtho(1,2-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride typically involves multiple steps:
Formation of the Naphthofuran Moiety: This step involves the cyclization of appropriate precursors to form the naphthofuran ring.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate amine precursors.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or naphthofuran moieties.
Reduction: Reduction reactions could occur at various points in the molecule, potentially affecting the pyrrolidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the phenoxyethyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides could be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce various reduced forms of the compound.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may act by binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures.
Naphthofuran Derivatives: Compounds containing the naphthofuran moiety.
Phenoxyethyl Compounds: Molecules with phenoxyethyl groups.
Uniqueness
The uniqueness of Pyrrolidine, 1-(2-(p-(2-phenylnaphtho(1,2-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride lies in its specific combination of structural features, which may confer unique chemical and biological properties.
特性
CAS番号 |
25439-42-3 |
|---|---|
分子式 |
C30H28ClNO2 |
分子量 |
470.0 g/mol |
IUPAC名 |
1-[2-[4-(2-phenylbenzo[g][1]benzofuran-3-yl)phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C30H27NO2.ClH/c1-2-9-24(10-3-1)29-28(27-17-14-22-8-4-5-11-26(22)30(27)33-29)23-12-15-25(16-13-23)32-21-20-31-18-6-7-19-31;/h1-5,8-17H,6-7,18-21H2;1H |
InChIキー |
IBHPZLVIWMVBNL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(OC4=C3C=CC5=CC=CC=C54)C6=CC=CC=C6.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



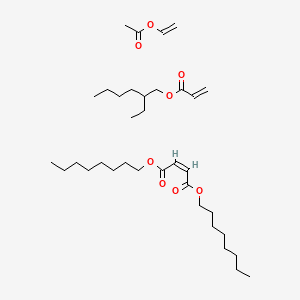
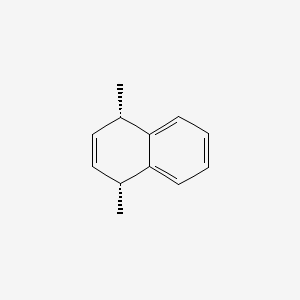

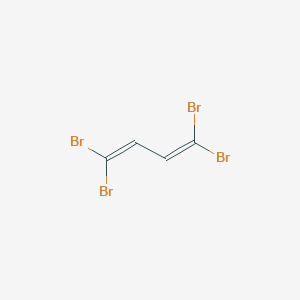
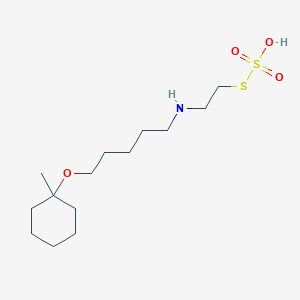
![1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14700534.png)
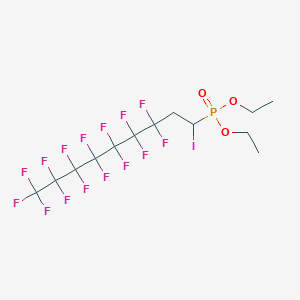
![5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14700550.png)
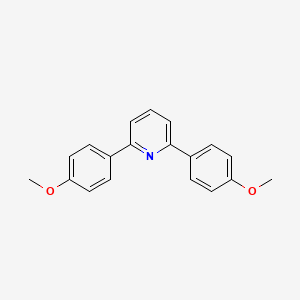
![4-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B14700559.png)
